molecular formula C8H13FN2O4S B565771 [2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate CAS No. 20942-45-4

[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate

Cat. No.: B565771
CAS No.: 20942-45-4
M. Wt: 252.26
InChI Key: WHZVRBIKSIQJTQ-UHFFFAOYSA-N
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Description

[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate is an organic compound with the molecular formula C8H11FN2·H2SO4 It is a derivative of hydrazine, characterized by the presence of a fluorophenyl group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate typically involves the reaction of 2-fluorophenylacetonitrile with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures. The resulting hydrazine derivative is then treated with sulfuric acid to form the sulfate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted fluorophenyl derivatives.

Scientific Research Applications

[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Chlorophenyl)ethyl]-hydrazine Sulfate
  • [2-(2-Bromophenyl)ethyl]-hydrazine Sulfate
  • [2-(2-Methylphenyl)ethyl]-hydrazine Sulfate

Uniqueness

[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it distinct from its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

2-(2-fluorophenyl)ethylhydrazine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2.H2O4S/c9-8-4-2-1-3-7(8)5-6-11-10;1-5(2,3)4/h1-4,11H,5-6,10H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZVRBIKSIQJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCNN)F.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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